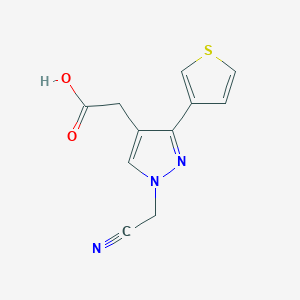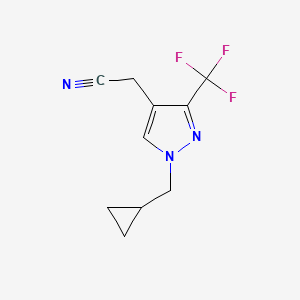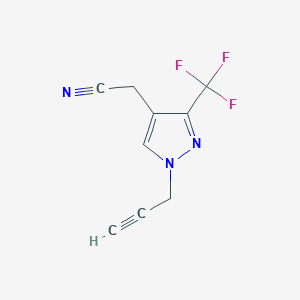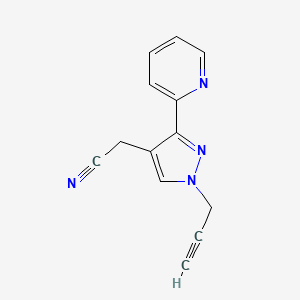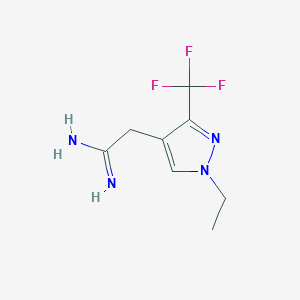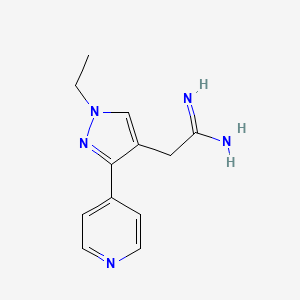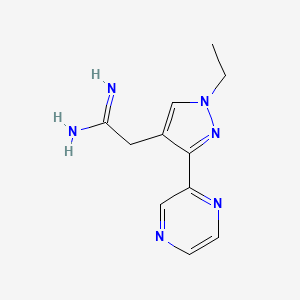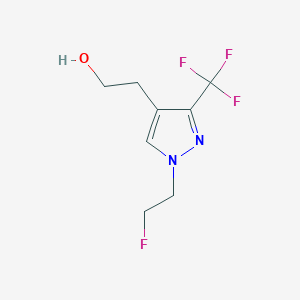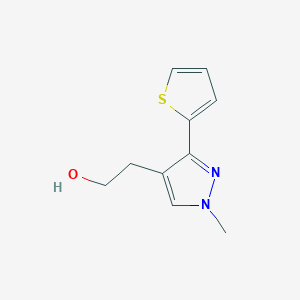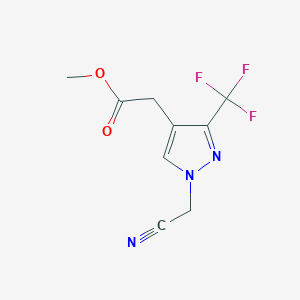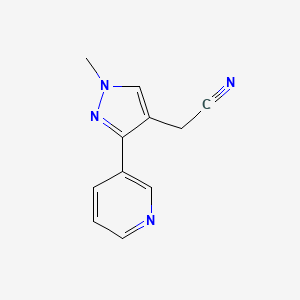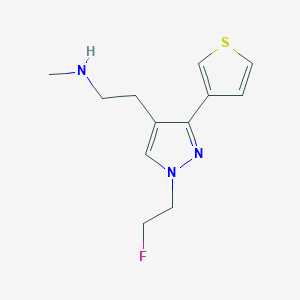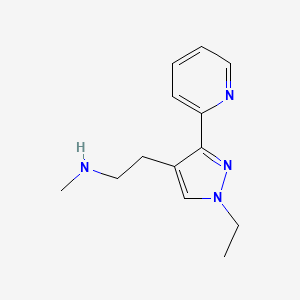
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
Descripción general
Descripción
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine (EMP) is an organic compound that has been studied extensively in the laboratory and in scientific research applications. It has diverse applications in chemistry, biochemistry, and medicine due to its unique properties.
Aplicaciones Científicas De Investigación
Anti-Fibrosis Activity
This compound has shown promise in the field of anti-fibrotic therapy. A study has demonstrated that derivatives of this compound exhibit significant biological activity against immortalized rat hepatic stellate cells (HSC-T6), which are key players in the development of fibrosis. The derivatives were found to be more effective than existing anti-fibrotic drugs like Pirfenidone, indicating potential for the development of new treatments for conditions such as liver fibrosis .
Pharmacological Applications
The pyrimidine moiety, which is part of this compound’s structure, is known for its wide range of pharmacological activities. It has been employed in the design of privileged structures in medicinal chemistry, suggesting that this compound could be a valuable addition to the library of molecules used for drug discovery and development .
Antimicrobial Activity
Compounds containing the pyrimidine core, similar to the one , have been reported to exhibit antimicrobial properties. This suggests potential applications in developing new antimicrobial agents that could be effective against resistant strains of bacteria .
Antiviral Properties
Similarly, the pyrimidine derivatives are known to possess antiviral activities. This opens up avenues for research into the use of this compound as a base for synthesizing new antiviral drugs, which could be crucial in the fight against emerging viral infections .
Antitumor Potential
The compound’s structure also hints at possible antitumor applications. Pyrimidine derivatives have been explored for their antitumor effects, and the compound could be investigated for its efficacy against various forms of cancer .
Drug Design and Synthesis
The compound’s heterocyclic nature makes it a candidate for the construction of novel libraries with potential biological activities. Its inclusion in the design of new drugs could lead to the discovery of compounds with unique and effective therapeutic profiles .
Tuberculosis Treatment
There is ongoing research into the design and synthesis of compounds for anti-tubercular activity. While the specific compound mentioned has not been directly linked to tuberculosis treatment, its structural relatives have been evaluated against Mycobacterium tuberculosis, suggesting potential research applications in this area .
Propiedades
IUPAC Name |
2-(1-ethyl-3-pyridin-2-ylpyrazol-4-yl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-3-17-10-11(7-9-14-2)13(16-17)12-6-4-5-8-15-12/h4-6,8,10,14H,3,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOKSTCJNZKTJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=N2)CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



